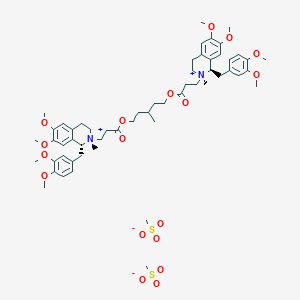
Unii-E43ZU4F4RS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical compounds and materials are extensively studied for their unique properties and applications in various fields, including electronics, medicine, and material science. The understanding of a compound begins with its synthesis, followed by detailed structural, physical, and chemical analyses.
Synthesis Analysis
The synthesis of complex molecules often involves strategic planning to construct the molecule efficiently, preserving functionality and introducing stereochemistry where necessary. Techniques such as tandem [4+2]/[3+2] cycloadditions have been highlighted for their efficiency in forming complex structures from simpler ones, a principle that could be applicable in the synthesis of a compound like Unii-E43ZU4F4RS (Denmark & Thorarensen, 1996).
Molecular Structure Analysis
The molecular structure is critical for understanding the behavior and reactivity of a compound. Techniques such as X-ray diffraction and electron microscopy are employed to elucidate the structure at the atomic level, providing insights into the arrangement of atoms and the overall geometry of the molecule. Research on covalent organic frameworks, for example, illustrates the importance of molecular structure in determining the properties and potential applications of materials (Diercks & Yaghi, 2017).
Aplicaciones Científicas De Investigación
In the realm of scientific research, various methodologies and technologies play crucial roles in advancing knowledge and applications in fields such as genetics, nanotechnology, molecular imaging, and nuclear research. For instance:
Nanotechnology and Molecular Imaging : Advances in nanotechnology and molecular imaging are pivotal for diagnosing and treating diseases. Molecular imaging, in particular, is instrumental in assessing the health and environmental impacts of nanomaterials, offering a path for technology translation into patient benefits through evidence-based medicine and predictable regulatory pathways. Nanotechnology-enabled systems promise solutions for environmental and biological challenges due to their small size, high surface areas, and unique properties (Sutcliffe, 2011).
Gene Engineering Education : Incorporating research studies in gene engineering education, through topic selection, experiment guidance, and creating situational learning experiences, can significantly enhance students' understanding and application of knowledge in a manner akin to scientific research (Li Xiu-pin, 2015).
Nuclear Reactor Thermophysics : Research on the thermophysics of next-generation nuclear reactors, including experimental and computational studies, is crucial for validating design solutions and ensuring the safety of reactors with various coolants. This research domain also encompasses software development and pilot studies on innovative nuclear power facilities (Sorokin et al., 2017).
Propiedades
IUPAC Name |
(E)-N,N-dimethyl-4-(4-methylphenyl)-4-oxobut-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10-4-6-11(7-5-10)12(15)8-9-13(16)14(2)3/h4-9H,1-3H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGXYKXPJOTDNM-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4-(4-methylphenyl)-4-oxo-2-butenamide | |
CAS RN |
83192-85-2 |
Source


|
| Record name | (2E)-N,N-Dimethyl-4-(4-methylphenyl)-4-oxobut-2-enamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083192852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-N,N-DIMETHYL-4-(4-METHYLPHENYL)-4-OXOBUT-2-ENAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E43ZU4F4RS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Acetyl-7-[(oxiran-2-yl)methoxy]benzofuran](/img/structure/B1145473.png)





![(4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1145490.png)
